molecular formula C23H25NO4 B3158189 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid CAS No. 856412-24-3

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid

Cat. No.: B3158189
CAS No.: 856412-24-3
M. Wt: 379.4 g/mol
InChI Key: KACAXURIGBESGB-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the hept-6-enoic acid moiety adds to its versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Amide Bond: The protected amino acid is then coupled with hept-6-enoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylhexanoic acid
  • (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-6-enoic acid
  • 3-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-1-propanol

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a hept-6-enoic acid moiety. This combination provides versatility in various chemical reactions and applications, particularly in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hept-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h3,6-13,20-21H,1,4-5,14-15H2,2H3,(H,25,26)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACAXURIGBESGB-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151594
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-6-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856412-24-3
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-6-heptenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856412-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]methylamino]-6-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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